molecular formula C15H14Cl2OS B2958787 2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene CAS No. 339010-83-2

2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene

Cat. No.: B2958787
CAS No.: 339010-83-2
M. Wt: 313.24
InChI Key: CVTXUNYSPBJAQQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene is an organic compound with a complex structure that includes dichlorobenzene, ethoxy, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with 2-bromoethyl 4-methylphenyl sulfide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the aromatic ring or the sulfanyl group.

    Substitution: The dichlorobenzene moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified aromatic rings or reduced sulfanyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene is used in scientific research due to its diverse applications:

    Chemistry: As a reagent in organic synthesis to create more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene: Unique due to its specific combination of functional groups.

    2,4-Dichlorophenol: Lacks the ethoxy and sulfanyl groups, making it less versatile.

    4-Methylphenyl sulfide: Does not contain the dichlorobenzene moiety, limiting its reactivity.

Uniqueness

Its unique structure allows for specific interactions that are not possible with simpler compounds .

Properties

IUPAC Name

2,4-dichloro-1-[2-(4-methylphenyl)sulfanylethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2OS/c1-11-2-5-13(6-3-11)19-9-8-18-15-7-4-12(16)10-14(15)17/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTXUNYSPBJAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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